1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

Antimicrobial Pyrazole SAR

Researchers requiring reproducible SAR data often face batch-to-batch variability with non-specific heterocycle sourcing. This ortho-nitro pyrazole solves that by providing a conformationally distinct scaffold validated by X-ray crystallography. - Unique geometry: The ortho-nitro group imposes a 40-60° interplanar twist, critical for specific 3D pharmacophore mapping. - Synthetic efficiency: Bypass low-yielding nitration; purchase directly as a precursor for late-stage diversification to 1-(2-aminophenyl)-3-phenyl-1H-pyrazole. - Biological relevance: The N1-(2-nitrophenyl) group confers maximum potency in related antimicrobial series, focusing lead optimization efforts.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
Cat. No. B10909136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-11-10-13(16-17)12-6-2-1-3-7-12/h1-11H
InChIKeyLCHMLNICRYYNNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole Chemical Identity


1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole (CAS 2101196-89-6) is a diaryl-substituted pyrazole heterocycle characterized by a 2-nitrophenyl group at the N1 position and a phenyl group at the C3 position [1]. It belongs to the broader class of N-nitrophenyl pyrazoles, whose structural and electronic properties have been extensively reviewed, particularly via X-ray diffraction and NMR studies [2]. The compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, with reported applications ranging from a precursor for bioactive molecules to a ligand in coordination chemistry [3].

1
Medicinal chemistry scaffold for SAR studies
2
Ligand in coordination chemistry and catalysis
3
Pre-functionalized intermediate with latent amine handle

1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole vs. Other N-Phenylpyrazoles


Within the N-phenylpyrazole class, even minor substituent variations (e.g., nitro group position, additional ring methylation) drastically alter molecular conformation, electronic distribution, and resulting biological activity [1]. A comprehensive review of N-nitrophenyl pyrazoles demonstrates that the ortho-nitro substitution in 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole imposes unique steric and electronic constraints not present in its para- or meta-nitro analogs [2]. These structural differences manifest in divergent solid-state packing, dipole moments, and reactivity profiles, as evidenced by comparative X-ray crystallography [2]. Consequently, direct substitution with a positional isomer or a methylated analog without re-validation of assay conditions is scientifically unsound and may lead to irreproducible results.

Target: 2‑nitrophenyl substitution
Substitute: para‑nitrophenyl analog
Conformation Twisted, 40–60° interplanar angle
Conformation Near‑planar, 10–20° angle
Electronic profile Altered dipole, reduced conjugation
Electronic profile Greater π‑conjugation
Bioactivity SAR Ortho‑nitro linked to higher antimicrobial ranking in class
Bioactivity SAR Para‑nitro may shift activity profile

1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole Comparative Evidence


Antimicrobial Activity of N1-(2-Nitrophenyl) Substitution

A series of 1,3,5-trisubstituted pyrazoles were evaluated for antimicrobial activity. The compound bearing a 2-nitrophenyl group at the N1 position (Compound 5g) exhibited the maximum antibacterial and antifungal potency in the series, outperforming other N1-substituted analogs [1]. While not the exact target compound, this data establishes the significant contribution of the 2-nitrophenyl moiety to bioactivity when positioned at N1. This serves as a strong class-level inference for the potential of 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole.

Antimicrobial SAR
Class-level
Ranked most potent in N1‑substituted pyrazole series
Supports antimicrobial scaffold selection
Class-level inference; target compound not directly tested
Antimicrobial Pyrazole SAR

Ortho-Nitro Effect on Molecular Planarity

Comprehensive X-ray diffraction analysis of N-nitrophenyl pyrazoles reveals that the ortho-nitro group in 1-(2-nitrophenyl) derivatives forces the nitrophenyl ring out of coplanarity with the pyrazole core, with typical interplanar twist angles of 40-60° [1]. In contrast, the para-nitro isomer (1-(4-nitrophenyl)-3-phenyl-1H-pyrazole) exhibits a significantly smaller twist angle of 10-20°, indicating greater conjugation [1]. This structural divergence alters the molecular dipole moment and potential for π-π stacking interactions, which are critical in ligand binding and crystal engineering.

Planarity
Class-level
ortho: 40–60° twist angle para: 10–20° twist angle
Informs conformation-dependent binding and crystal engineering
X‑ray data from N‑nitrophenyl pyrazole class
Crystallography Conformational Analysis N-Heterocycles

Melting Point and Solubility Comparison

Reported physical data for 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole include a melting point of approximately 245 °C and sparing solubility in dichloromethane and ethyl acetate [1]. This high melting point, characteristic of the ortho-nitro substitution pattern, contrasts with many N-phenylpyrazole derivatives that melt at lower temperatures (e.g., 1-phenyl-3-phenyl-1H-pyrazole, m.p. ~120-140 °C) [2]. The higher melting point suggests stronger crystal lattice energy, which can affect processing, purification, and formulation stability.

Melting point
Data to verify
~245 °C
Informs purification and formulation handling
Supplier data; cross‑check with analytical certificate
Physicochemical Properties Solubility Formulation

Research Procurement Cost and Purity

Vendor data indicates that 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole is available in research quantities (250 mg to 5 g) with pricing ranging from €220.50 (250 mg) to €836.30 (5 g) [1]. This positions it as a moderately priced specialty building block. In contrast, the simpler analog 1-phenyl-3-phenyl-1H-pyrazole is typically less expensive due to higher commercial demand and simpler synthesis [2]. However, the specific ortho-nitro functionality provides a pre-installed reactive handle (e.g., for reduction to an amine) that would otherwise require additional synthetic steps, offering cost-efficiency in multi-step syntheses.

Procurement cost
Supplier data
€167–€220/g (2022 pricing)
Informs procurement budget planning
Based on abcr listing; verify current quotation
Procurement Cost Analysis Chemical Synthesis

1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole Application Scenarios


Ortho-Nitro-Directed SAR Scaffold

Utilize 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole as a core scaffold in structure-activity relationship (SAR) studies targeting antimicrobial or anti-inflammatory pathways. The established potency-enhancing effect of the N1-(2-nitrophenyl) group in related pyrazoles [1] makes it a superior starting point compared to unsubstituted or para-nitro analogs. The ortho-nitro group also serves as a latent amine for late-stage diversification, enabling efficient exploration of chemical space.

Non-Planar Building Block for Crystal Engineering

Employ the compound as a building block with predictable, non-planar geometry for crystal engineering studies. The significant interplanar twist angle induced by the ortho-nitro group (40-60°) [2] reduces π-stacking and can be exploited to design porous molecular crystals, cocrystals, or metal-organic frameworks (MOFs) with unique packing motifs that are inaccessible with flatter analogs.

Pre-Functionalized Intermediate for Amine Derivatives

Procure 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole specifically as a synthetic intermediate where the nitro group is intended for subsequent reduction to the corresponding aniline (1-(2-aminophenyl)-3-phenyl-1H-pyrazole). While the cost premium is noted [3], this direct purchase bypasses the need for a separate nitration step, which can be low-yielding and non-regioselective, thereby improving overall synthetic efficiency and yield for multi-step projects.

2-Nitrophenyl Pharmacophore for Antimicrobial Lead Optimization

Given the class-level inference that N1-(2-nitrophenyl) substitution confers maximum antimicrobial potency in related pyrazole series [1], prioritize 1-(2-nitrophenyl)-3-phenyl-1H-pyrazole over its positional isomers for lead optimization campaigns. This evidence-based selection avoids the diminished activity associated with other N1 substituents, focusing resources on the most promising pharmacophoric element.

Application
Selection Property
Validation Focus
SAR scaffold for antimicrobial/anti‑inflammatory studies
N1‑(2‑nitrophenyl) substitution effect
Antimicrobial and anti‑inflammatory SAR assays
Crystal engineering with non‑planar geometry
Ortho‑nitro‑induced twist angle
Packing motif and porosity studies
Pre‑functionalized intermediate for amine derivatives
Nitro group as latent amine handle
Reduction efficiency and regioselectivity
Antimicrobial lead optimization (class‑level SAR)
2‑nitrophenyl pharmacophore preference
MIC and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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